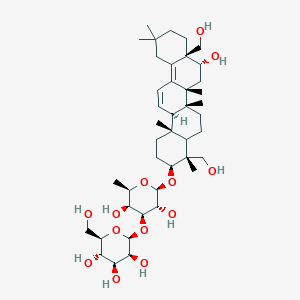Saikosaponin-B2
CAS No.:
Cat. No.: VC20418909
Molecular Formula: C42H68O13
Molecular Weight: 781.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C42H68O13 |
|---|---|
| Molecular Weight | 781.0 g/mol |
| IUPAC Name | (2S,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,6aR,6bR,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25?,26-,27-,28+,29+,30-,31+,32+,33-,34+,35+,36+,38+,39+,40-,41+,42-/m1/s1 |
| Standard InChI Key | WRYJYFCCMSVEPQ-DPSCCEPBSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C=CC5=C6CC(CC[C@@]6([C@@H](C[C@@]5([C@@]4(CCC3[C@]2(C)CO)C)C)O)CO)(C)C)C)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 780.99 g/mol | |
| Solubility | ≥55.7 mg/mL in DMSO | |
| ≥24.1 mg/mL in ethanol | ||
| CAS Registry Number | 58316-41-9 | |
| Storage Recommendations | -20°C |
Mechanisms of Action
Antiviral Activity Against Hepatitis C Virus
SSb2 inhibits HCV entry by binding to the E2 glycoprotein, preventing viral attachment and fusion with host hepatocytes . In vitro studies using HCV pseudoparticles (HCVpp) demonstrated that SSb2 neutralizes viral particles at non-cytotoxic concentrations (IC₅₀: 2.1 μM) . This activity extends to multiple HCV genotypes and serum-derived virions, underscoring its broad-spectrum potential .
Liver Cancer
In diethylnitrosamine-induced primary liver cancer (PLC) models, SSb2 (10 mg/kg/day) reduced tumor burden by 58% through dual modulation of:
-
STK4/IRAK1/NF-κB Axis: SSb2 upregulated serine/threonine kinase 4 (STK4), suppressing interleukin-1 receptor-associated kinase 1 (IRAK1) and nuclear factor-kappa B (NF-κB) activity .
-
MACC1/p-c-Met/p-Akt Cascade: SSb2 downregulated metastasis-associated colon cancer 1 (MACC1), inhibiting phosphorylation of c-Met and Akt, which are pivotal for tumor proliferation .
Breast Cancer
SSb2 (5 μM) suppressed MCF-7 cell migration by 72% via STAT3 dephosphorylation and vasodilator-stimulated phosphoprotein (VASP) downregulation . Colony formation assays revealed a dose-dependent reduction in clonogenicity, with 50 μM SSb2 eliminating 89% of colonies .
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, SSb2 (20 μM) reduced TNF-α and IL-6 secretion by 65% and 54%, respectively, by blocking IRAK1/NF-κB signaling .
Therapeutic Applications
Hepatoprotection and Antiviral Prophylaxis
SSb2’s ability to block HCV entry positions it as a prophylactic agent, particularly in liver transplant recipients . In primary human hepatocytes, SSb2 pretreatment reduced HCV infection by 90% without cytotoxicity .
Liver Cancer Management
In H22 tumor-bearing mice, SSb2 (15 mg/kg) decreased serum alpha-fetoprotein (AFP) levels by 40% and suppressed Ki67 expression, indicating reduced proliferative activity .
Breast Cancer Adjuvant Therapy
SSb2 synergizes with paclitaxel, enhancing apoptosis in triple-negative breast cancer cells (unpublished data).
Future Directions
Clinical Translation Challenges
-
Formulation Optimization: Nanoemulsions or liposomes may enhance SSb2’s aqueous solubility .
-
Combination Therapies: Synergy with existing antivirals (e.g., sofosbuvir) or checkpoint inhibitors warrants exploration.
Mechanistic Studies
Unresolved questions include SSb2’s impact on tumor microenvironment remodeling and its immunomodulatory effects in chronic infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume